2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Overview
Description
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride involves the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1-(protected)-1H-imidazol-4-yl)ethanone . The preferred process utilizes sodium borohydride in a polar solvent such as water, lower alkyl alcohols, or mixtures thereof . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various imidazole derivatives.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: The amino groups in the compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction process.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further modified for specific applications in medicinal chemistry and other fields.
Scientific Research Applications
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone: The base form of the compound without the dihydrochloride addition.
6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one: Another imidazole derivative with similar properties.
Uniqueness
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its stability as a dihydrochloride salt also makes it suitable for various applications in research and industry.
Biological Activity
2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride is a heterocyclic compound notable for its biological activity, particularly in medicinal chemistry. This compound features an imidazole ring, a common structural motif in biologically active molecules, which contributes to its potential therapeutic applications.
- Molecular Formula : C₄H₈Cl₂N₄O
- CAS Number : 69195-92-2
- Molecular Weight : 174.04 g/mol
The compound is derived from the reduction of its nitro precursor, making it a valuable intermediate in synthesizing various pharmacologically relevant compounds, including adenosine deaminase inhibitors and other therapeutic agents .
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity and catalysis. This property is particularly relevant for compounds targeting adenosine deaminase, an enzyme involved in purine metabolism .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain synthesized analogs demonstrate potent inhibition of cancer cell lines, including breast and colorectal adenocarcinoma. The half-maximal inhibitory concentration (IC₅₀) values for these compounds are promising, indicating their potential as effective anticancer agents .
Cell Line | IC₅₀ (µM) | Selectivity |
---|---|---|
LoVo (Colorectal) | 0.24 | High |
AU565 (Breast) | 5.8 | Moderate |
BT549 (Breast) | 0.34 | High |
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of adenosine deaminase. This enzyme plays a critical role in regulating adenosine levels in the body and is implicated in various diseases, including cancer and autoimmune disorders. The compound's ability to inhibit this enzyme suggests it could be beneficial in therapeutic contexts where modulation of adenosine levels is desired .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, several derivatives of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone were synthesized and evaluated for their anticancer properties against multiple cell lines. The results indicated that modifications to the imidazole ring significantly affected the compounds' potency and selectivity against cancer cells .
Enzyme Interaction Study
Another research effort focused on the interaction of this compound with adenosine deaminase. The study utilized kinetic assays to determine the inhibitory constant (K_i) values, revealing that certain analogs had K_i values in the low micromolar range, suggesting strong binding affinity to the enzyme .
Properties
IUPAC Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c6-1-3(10)4-5(7)9-2-8-4;;/h2H,1,6-7H2,(H,8,9);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBUYBGNPVBYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)CN)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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